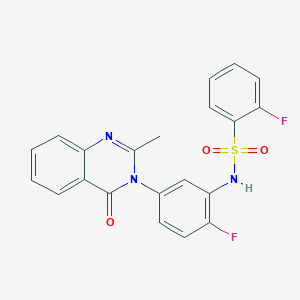
2-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H15F2N3O3S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a novel synthetic organic molecule belonging to the class of quinazolinone derivatives. This article delves into its biological activity, exploring its potential pharmacological applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H15F2N3O3S
- Molecular Weight : 427.4 g/mol
- CAS Number : 899969-83-6
Structural Features
The structure of the compound includes:
- Two fluorine atoms
- A quinazolinone moiety
- A benzenesulfonamide group
These features contribute to its unique biological properties and potential therapeutic applications.
Pharmacological Potential
The compound exhibits a range of biological activities, primarily due to its structural characteristics. Quinazolinone derivatives are known for their diverse pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.
- Antimicrobial Properties : The presence of the quinazolinone core is associated with antimicrobial effects, potentially useful in treating infections.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activity, which is valuable in managing inflammatory diseases.
Research indicates that compounds with similar structures often exert their biological effects through the inhibition of key enzymes or receptors. For instance:
- Carbonic Anhydrase Inhibition : Some studies have shown that modifications in the quinazolinone structure can lead to selective inhibition of carbonic anhydrases, which are crucial in various physiological processes and disease states .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzamide | Chloro and methoxy groups | Antimicrobial, anticancer |
| N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Bromine substituent | Varying reactivity patterns |
| N-(2-fluoro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide | Fluoro groups | Enhanced binding affinity |
The unique combination of fluorine substituents and the quinazolinone core in This compound may enhance its biological activity compared to other derivatives.
Recent Studies
- Anticancer Research : A study investigated the efficacy of quinazolinone derivatives against various cancer cell lines, revealing that compounds with fluorine substitutions exhibited improved cytotoxicity compared to their non-fluorinated analogs.
- Enzyme Inhibition Studies : Research demonstrated that certain derivatives showed selective inhibition of human carbonic anhydrases (hCA), suggesting potential applications in treating conditions like glaucoma and epilepsy .
- Molecular Docking Simulations : Computational studies indicated strong binding affinities between the compound and target enzymes, supporting its potential as a lead compound for drug development .
Toxicity Assessment
Initial assessments indicate low toxicity levels for compounds in this class, which is crucial for their development as therapeutic agents. Histopathological evaluations have shown no significant adverse effects on vital organs in animal models .
Propiedades
IUPAC Name |
2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c1-13-24-18-8-4-2-6-15(18)21(27)26(13)14-10-11-16(22)19(12-14)25-30(28,29)20-9-5-3-7-17(20)23/h2-12,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQBSIWIDBXRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













